Cysteinylcobalamin

Description

Contextualization within the Cobalamin Family

Overview of Cobalt Corrinoids and Axial Ligand Diversity

Vitamin B12 and its related compounds, collectively known as cobalamins, are complex organometallic molecules essential for various metabolic processes in prokaryotes and eukaryotes. nih.gov At the heart of a cobalamin molecule is a cobalt atom situated within a corrin (B1236194) ring, a modified tetrapyrrole structure. nih.govasm.org This central cobalt ion is coordinated by four nitrogen atoms from the planar corrin ring. nih.gov The chemistry and function of cobalamins are largely dictated by the two axial ligands attached to the cobalt atom, positioned above and below the plane of the corrin ring. nih.govasm.org

The lower, or α-axial, ligand is typically a 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety, which is connected to the corrin ring via a nucleotide loop. nih.govasm.org However, nature exhibits a diversity of these lower ligands, including purines and phenolic compounds, leading to different forms of cobamides. asm.orgresearchgate.net The upper, or β-axial, ligand displays significant variability and is directly involved in the chemical reactivity of the cofactor. nih.govresearchgate.net This diversity in the upper axial ligand gives rise to various forms of cobalamin, each with specific biological roles. unl.eduresearchgate.net Common upper ligands include a methyl group in methylcobalamin (B1676134) (MeCbl), a 5'-deoxyadenosyl group in adenosylcobalamin (AdoCbl), a hydroxyl group in hydroxocobalamin (B81358) (OHCbl), and a cyano group in cyanocobalamin (B1173554) (CNCbl), the latter being a common synthetic form. nih.govunl.edumdpi.com The nature of these axial ligands influences the redox properties of the cobalt center and the type of reactions catalyzed by B12-dependent enzymes. nih.gov

Distinctive Features of Thiolato Ligand Coordination

A unique class of cobalamins is formed when a thiol-containing molecule, or thiol, coordinates to the cobalt center, creating a thiolatocobalamin with a cobalt-sulfur (Co-S) bond in the upper axial position. nih.govbrasch-group.com This Co-S coordination is relatively rare in nature and imparts distinct chemical properties to the cobalamin molecule. nih.gov The formation of this bond can be achieved through the reaction of aquacobalamin (B1421323) (H₂OCbl) with various thiols, such as cysteine, homocysteine, and glutathione (B108866).

The Co-S bond in thiolatocobalamins has been characterized by various spectroscopic techniques. For instance, the structure of a thiolato-cob(III)alamin complex with the chaperone CblD revealed a Co-S bond length of approximately 2.24 Å. nih.gov This coordination of a "soft" sulfur ligand to the cobalt center influences the electronic properties of the corrin ring. researchgate.net Thiolato ligands are generally considered strong coordinating ligands, which can stabilize the cobalt in its +3 oxidation state. nih.gov However, the Co-S bond is also described as labile to both oxidation and reduction, a chemical characteristic that is exploited in biological systems, for instance, in the transfer of cobalamin from trafficking proteins to target enzymes. nih.govbiorxiv.org The reactivity of thiolatocobalamins, including their stability, is influenced by factors such as pH; they are known to be unstable in acidic solutions, decomposing to aquacobalamin. brasch-group.com

Historical Perspective of Thiolatocobalamin Identification and Research

Early Discoveries of Thiol-Cobalamin Adducts

The study of interactions between thiols and cobalamins dates back to early research on vitamin B12 chemistry. It was observed that various thiols, including 2-mercaptoethanol, cysteine, and homocysteine, could react with aquacobalamin. These reactions were found to form putative thiol-cobalamin adducts, which were often transient intermediates. A significant finding from these early studies was that the interaction of thiols with Co(III) in cobalamin could lead to the reduction of the cobalt center to Co(II).

A key milestone was the identification and isolation of glutathionylcobalamin (B146606) (GSCbl), a naturally occurring thiolatocobalamin. This discovery was significant because it demonstrated that thiolatocobalamins were not just laboratory curiosities but existed within biological systems. researchgate.net The proposal by Jacobsen et al. in the early 1990s that GSCbl might be an intracellular precursor to the active coenzyme forms of B12, MeCbl and AdoCbl, spurred further investigation into the biochemistry of these compounds. brasch-group.comresearchgate.net Subsequent research confirmed the presence of small amounts of GSCbl in mammalian cells. brasch-group.com

Emergence of N-acetyl-L-cysteinylcobalamin (NACCbl) as a Research Focus

In recent years, N-acetyl-L-cysteinylcobalamin (NACCbl), a synthetic thiolatocobalamin, has emerged as a compound of significant research interest. ref.ac.ukazurewebsites.net This focus stems from investigations into the potential therapeutic applications of thiolatocobalamins, particularly in the context of oxidative stress-related conditions. brasch-group.comref.ac.uk The synthesis of NACCbl was developed as part of a broader effort to create novel cobalamin derivatives with enhanced antioxidant properties. ref.ac.ukazurewebsites.net

Research has demonstrated that NACCbl, along with GSCbl, exhibits superior antioxidant capabilities in vitro compared to traditional forms of vitamin B12. ref.ac.ukmdpi.com For example, these thiolatocobalamins have been shown to protect cells from damage induced by hydrogen peroxide. mdpi.com The synthesis and characterization of NACCbl, including its X-ray crystal structure, have been reported, providing a solid foundation for further biochemical and mechanistic studies. researchgate.net The development of NACCbl and the investigation of its properties represent a shift from studying naturally occurring thiolatocobalamins to designing and evaluating synthetic analogues with specific functional attributes. researchgate.netref.ac.uk

Significance of Cysteine and Related Thiols in Biological Systems

Cysteine is a proteinogenic amino acid distinguished by its thiol (or sulfhydryl, -SH) group. wikipedia.orgwikipedia.org This functional group is highly reactive and plays a central role in numerous biological processes. wikipedia.org The thiol group of cysteine is nucleophilic and can be easily oxidized, allowing it to participate in a wide range of biochemical reactions. wikipedia.org

One of the most critical functions of cysteine is its role in protein structure. The oxidation of the thiol groups of two cysteine residues can form a disulfide bond (-S-S-), creating a cystine residue. wikipedia.orgcreative-proteomics.com These disulfide bonds are crucial for stabilizing the three-dimensional structure of many proteins, including enzymes and hormones. creative-proteomics.com

Beyond its structural role, cysteine is a key player in redox homeostasis. creative-proteomics.com It is a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). wikipedia.orgcreative-proteomics.comacs.org The thiol group of cysteine is also essential for the function of certain enzymes, where it can act as a nucleophile in the catalytic site or bind to metal cofactors. wikipedia.orgwikipedia.org The ability of the cysteine thiolate to bind to metal ions is a fundamental aspect of many metalloproteins. wikipedia.org The diverse reactivity of the thiol group makes cysteine and other biological thiols like glutathione and homocysteine vital components of cellular function, signaling, and defense. creative-proteomics.comacs.orgfrontiersin.org

Cysteine Metabolism and Redox Homeostasis (General Biochemical Context)

Cysteine is a semi-essential, sulfur-containing amino acid that plays a central role in numerous cellular functions. benthamdirect.comresearchgate.net Beyond its fundamental role as a building block for protein synthesis, cysteine is a critical component in maintaining cellular redox homeostasis. nih.govnih.gov It serves as a precursor for the synthesis of several vital sulfur-containing molecules, including the major intracellular antioxidant glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). benthamdirect.coma-z.lu The availability of cysteine is often the rate-limiting step for the synthesis of GSH. nih.gov

The thiol group of cysteine is highly reactive, allowing it to participate directly in antioxidant defense and undergo various post-translational modifications that regulate physiological processes. nih.govnih.gova-z.lu Dysregulation of cysteine metabolism is linked to a variety of pathological conditions, including neurodegenerative disorders and cancer, highlighting its importance in cellular health. benthamdirect.comnih.govnih.gov The cellular balance of cysteine and its oxidized form, cystine, is a key indicator of the cellular redox environment. nih.gov

Role of Glutathione and N-acetylcysteine as Key Biological Thiols

Glutathione (γ-glutamylcysteinylglycine, GSH) is the most abundant non-protein thiol in living organisms and is a cornerstone of cellular antioxidant defense. researchgate.netaai.org It plays a multifaceted role in maintaining redox balance by neutralizing reactive oxygen species, detoxifying xenobiotics, and regenerating other antioxidants. researchgate.netacs.org The ratio of reduced GSH to its oxidized form (GSSG) is a critical indicator of oxidative stress. aai.org In addition to its antioxidant functions, GSH is involved in the metabolic processing of cobalamins. brasch-group.compnas.org

Academic Rationale for Investigating Cysteinylcobalamin Derivatives

The investigation into this compound and related derivatives is driven by the need to understand fundamental biochemical processes and to explore new therapeutic avenues. These compounds exist at the interface of cobalamin metabolism and thiol biochemistry, making them subjects of significant academic interest.

Exploration of Novel Cobalamin Derivatives

There is a growing scientific effort to synthesize and characterize novel derivatives of vitamin B12. nih.govacs.orgresearchgate.net This exploration is motivated by several factors. Firstly, new derivatives can serve as probes to elucidate the complex mechanisms of vitamin B12 uptake, transport, and intracellular processing. scispace.com Secondly, by modifying the axial ligands of the cobalamin structure, researchers can create compounds with unique chemical properties and stabilities. acs.orgnih.gov

Thiolatocobalamins, in particular, have shown promise as potent antioxidants, superior in some cases to traditional forms of cobalamin or thiols alone. brasch-group.comcapes.gov.br The synthesis of derivatives like N-acetyl-L-cysteinylcobalamin and glutathionylcobalamin has provided powerful tools to study oxidative stress in vitro. capes.gov.br Furthermore, the development of fluorescent or metal-conjugated cobalamin derivatives is being explored for applications in tumor imaging and targeted drug delivery, exploiting the increased demand for vitamin B12 by cancer cells. acs.orgmdpi.com The synthesis of this compound, although challenging due to its instability, is a key part of this broader effort to expand the chemical and biological repertoire of cobalamins. nih.gov

Understanding Ligand-Cobalt Interactions in Corrinoids

A central goal in the study of this compound is to understand the nature of the interaction between the cysteine ligand and the central cobalt atom of the corrin ring. nih.gov The chemistry of cobalamins is largely dictated by the two axial ligands attached to the cobalt, known as the upper (β) and lower (α) positions. asm.org The interaction between the cobalt ion and the corrin ring itself is crucial for the cofactor's biological function. researchgate.net The flexibility of the corrin macrocycle allows it to modulate the properties of the cobalt ion as it cycles through different oxidation states (e.g., Co(I), Co(II), Co(III)). pnas.orgresearchgate.net

The coordination of a thiolato ligand, such as the deprotonated thiol from cysteine, directly to the cobalt creates a Co-S bond. nih.govresearchgate.net The properties of this bond, including its length and strength, are of fundamental interest. X-ray absorption spectroscopy studies have provided evidence for sulfur coordination in this compound and have determined Co-S bond lengths. nih.gov The stability of this Co-S bond varies dramatically among different thiolatocobalamins. For instance, this compound is significantly less stable than glutathionylcobalamin. acs.orgnih.gov Research suggests this instability may be due to the positively charged amino group of cysteine destabilizing the Co-S bond. nih.govresearchgate.net Studying these ligand-cobalt interactions provides critical insights into the factors that control the reactivity and stability of these important biomolecules. researchgate.net

Data Tables

Table 1: Properties of Selected Thiolatocobalamins

| Compound Name | Abbreviation | Synthesis Yield | Stability Characteristics | Key Research Finding |

| This compound | CysSCbl | 65% nih.gov | Highly unstable; half-life ≤ 10 seconds in anaerobic aqueous solution. acs.org | The γ-NH₃⁺ group of cysteine is thought to destabilize the Co-S bond, leading to low stability. nih.gov |

| Glutathionylcobalamin | GSCbl | 55% nih.gov | Far more stable than CysSCbl; naturally occurs in mammalian cells. brasch-group.comacs.org | The γ-NHC(=O)- amide linkage is believed to contribute to its enhanced stability compared to CysSCbl. nih.govresearchgate.net |

| Cyclohexylthiolatocobalamin | C₆H₁₁SCbl | 75% nih.gov | Unstable in anaerobic aqueous solution, with a half-life of about 6 hours. acs.org | Used as a model compound to study the homolysis of the RS-Co bond. nih.gov |

| N-acetyl-L-cysteinylcobalamin | NACCbl | - | Stable; demonstrated to be a powerful antioxidant in vitro. capes.gov.br | Shown to be more effective than NAC or cobalamin alone in protecting cells from oxidative stress. capes.gov.br |

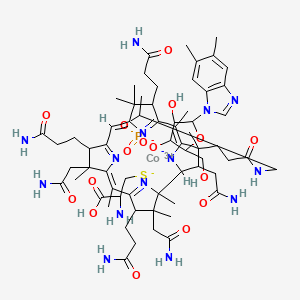

Structure

2D Structure

Propriétés

Numéro CAS |

60659-91-8 |

|---|---|

Formule moléculaire |

C65H94CoN14O16PS |

Poids moléculaire |

1449.5 g/mol |

Nom IUPAC |

2-amino-3-hydroxy-3-oxopropane-1-thiolate;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C3H7NO2S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;4-2(1-7)3(5)6;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2,7H,1,4H2,(H,5,6);/q;;+3/p-3 |

Clé InChI |

WRRSSUKQMMVXTQ-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(C(C(=O)O)N)[S-].[Co+3] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(C(C(=O)O)N)[S-].[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(C(C(=O)O)N)[S-].[Co+3] |

Synonymes |

cysteinylcobalamin |

Origine du produit |

United States |

Synthetic Pathways and Methodologies for Cysteinylcobalamin Derivatives

Chemical Synthesis Approaches

The primary method for synthesizing cysteinylcobalamin derivatives involves the direct reaction of aquacobalamin (B1421323) (H₂OCbl⁺) with a thiol ligand. This approach takes advantage of the affinity of the cobalt(III) center for sulfur-containing molecules, leading to the displacement of the axial water ligand and the formation of a stable cobalt-sulfur bond. rsc.org

Reaction of Aquacobalamin (H₂OCbl⁺) with Thiol Ligands

The reaction between aquacobalamin and thiol ligands is a straightforward and efficient method for producing various thiolatocobalamins. rsc.org This process is generally carried out under mild conditions and can be adapted to synthesize a range of derivatives by varying the thiol-containing reactant. researchgate.net

The stoichiometry of the reaction between aquacobalamin and the thiol ligand is a critical factor in achieving high yields and purity of the desired product. Research has shown that using a small excess of the thiol ligand is often optimal. Specifically, employing 1.1 to 1.5 molar equivalents of the thiol ligand relative to aquacobalamin has been found to be effective. google.com This slight excess helps to drive the reaction to completion without necessitating complex purification steps to remove unreacted thiol. google.com In some described procedures, a range of one to less than four molar equivalents of the thiol reactant has been noted. google.com For instance, the synthesis of D,L-homothis compound utilized 1.2 molar equivalents of D,L-homocysteine. nih.gov Similarly, the synthesis of 2-N-acetylamino-2-carbomethoxy-L-ethanethiolatocobalamin involved 1.2 molar equivalents of the corresponding thiol. nih.gov

Table 1: Molar Equivalents of Thiol Ligands in Thiolatocobalamin Synthesis

| Thiolatocobalamin Derivative | Thiol Ligand | Molar Equivalents of Ligand | Reference |

|---|---|---|---|

| N-acetyl-L-cysteinylcobalamin | N-acetyl-L-cysteine | 1.1 | google.comnih.gov |

| D,L-homothis compound | D,L-homocysteine | 1.2 | nih.gov |

| 2-N-acetylamino-2-carbomethoxy-L-ethanethiolatocobalamin | N-acetyl-L-cysteine methyl ester | 1.2 | nih.gov |

The reaction is typically performed in an aqueous solvent system. google.com This can be water alone or a mixture of water with a water-miscible organic solvent. google.com To maintain a stable pH throughout the reaction, a buffer is often employed. MES buffer (0.1 M, pH ~6) has been successfully used in several syntheses. nih.gov The reaction temperature is another important parameter, with many procedures carrying out the reaction at reduced temperatures, such as 0 °C, to control the reaction rate and minimize potential side reactions. google.comnih.gov However, the reaction can be performed at temperatures ranging from 0°C to ambient room temperature (e.g., 15-30°C). google.com Due to the light sensitivity of thiolatocobalamins, it is recommended to conduct the synthesis under red-light-only conditions. google.comscispace.com While many syntheses are performed under aerobic conditions, some specific procedures, like the synthesis of D,L-homothis compound, require strictly anaerobic conditions to prevent oxidation of the thiol ligand. google.comnih.gov

Stoichiometric Considerations (e.g., Molar Equivalents of Ligand)

Synthesis of N-acetyl-L-cysteinylcobalamin (NACCbl)

A notable derivative is N-acetyl-L-cysteinylcobalamin (NACCbl), which has been synthesized in high yield and purity. nih.gov This compound is of particular interest due to the potential therapeutic applications of combining N-acetyl-L-cysteine with cobalamin. researchgate.net

The synthesis of Na[NACCbl] involves the reaction of a salt of hydroxycobalamin, such as hydroxocobalamin (B81358) hydrochloride (HOCbl·HCl), with N-acetyl-L-cysteine (NAC). google.comnih.gov In a typical procedure, a solution of NAC in MES buffer (0.1 M, pH ~6) is added dropwise to a stirred solution of HOCbl·HCl, also in MES buffer. nih.gov The reaction is allowed to proceed for a set time, after which the product is precipitated. google.comnih.gov Precipitation is commonly induced by adding the reaction mixture to a chilled organic solvent like acetone (B3395972). google.comnih.gov The resulting solid is then collected by filtration, washed with cold acetone and diethyl ether, and dried under vacuum. nih.gov

High yields (e.g., 87%) and purity (e.g., ~98% by ¹H NMR) of Na[NACCbl] have been achieved through optimization of the reaction parameters. google.comnih.gov Key to this success is the use of a small excess of NAC (1.1 molar equivalents) and conducting the reaction in a concentrated solution of aquacobalamin. google.comnih.gov The reaction is typically run for 30 minutes at 0 °C. google.comnih.gov The precipitation of the product from the aqueous reaction mixture by adding it to chilled acetone is a crucial step that allows for the isolation of a highly pure product without the need for chromatographic purification. google.com The purity of the final product can be assessed using techniques such as ¹H NMR spectroscopy and the dicyanocobalamin test. nih.govscispace.com

Table 2: Optimized Synthesis Parameters for Sodium N-acetyl-L-cysteinylcobalamin (Na[NACCbl])

| Parameter | Condition | Reference |

|---|---|---|

| Cobalamin Reactant | Hydroxycobalamin hydrochloride (HOCbl·HCl) | google.comnih.gov |

| Thiol Ligand | N-acetyl-L-cysteine (NAC) | google.comnih.gov |

| Molar Equivalents of Ligand | 1.1 | google.comnih.gov |

| Solvent | 0.1 M MES buffer (pH ~6) | nih.gov |

| Reaction Temperature | 0 °C | google.comnih.gov |

| Reaction Time | 30 minutes | google.comnih.gov |

| Product Isolation | Precipitation in chilled acetone | google.comnih.gov |

| Achieved Yield | 87% | nih.gov |

| Achieved Purity | ~98% (by ¹H NMR) | google.com |

Specific Protocols and Reagents (e.g., N-acetyl-L-cysteine)

Synthesis of Related Thiolatocobalamins (e.g., Homothis compound)

The synthesis of thiolatocobalamins, such as D,L-homothis compound (HcyCbl), serves as a crucial model for understanding the formation of this compound. nih.govrsc.org These methods are valuable for researchers studying cobalamin metabolism and developing new B12 analogues. nih.govresearchgate.net A common and effective procedure involves the reaction of hydroxocobalamin (HOCbl) with the corresponding thiol. nih.gov

For the synthesis of D,L-homothis compound, the reaction is conducted under strictly anaerobic conditions to prevent oxidation. nih.gov An anaerobic solution of D,L-homocysteine (Hcy) is added to an anaerobic solution of hydroxocobalamin hydrochloride (HOCbl·HCl) in a buffered solution, typically MES buffer at a pH of approximately 6. nih.gov The reaction proceeds quickly, often within minutes, at a reduced temperature (0 °C). nih.gov This straightforward method can be adapted to synthesize various other thiolatocobalamins, providing a valuable tool for producing these compounds in high yield and purity for research purposes. nih.govrsc.org

Table 1: Synthesis of D,L-Homothis compound

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | Hydroxocobalamin hydrochloride (HOCbl·HCl), D,L-Homocysteine (D,L-Hcy) | nih.gov |

| Solvent/Buffer | 0.1 M MES buffer (pH ~6) | nih.gov |

| Reaction Conditions | Strictly anaerobic, 0 °C | nih.gov |

| Reaction Time | 5 minutes | nih.gov |

| Molar Ratio | 1.2 molar equivalent of D,L-Hcy to HOCbl·HCl | nih.gov |

Purification and Isolation Techniques

The purification and isolation of newly synthesized this compound derivatives are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities. The primary methods employed are precipitation and chromatography.

Precipitation is a widely used technique for the initial isolation and concentration of cobalamin derivatives. thermofisher.comnih.gov Acetone precipitation is particularly effective for this purpose. nih.govgoogle.com After the synthesis reaction is complete, the aqueous reaction mixture is added dropwise into chilled acetone (typically at -20 °C). nih.govgoogle.com This change in solvent polarity causes the cobalamin product to precipitate out of the solution. thermofisher.com

The precipitate is then collected by centrifugation or vacuum filtration. nih.govthermofisher.com The resulting solid is washed with additional cold acetone to remove any remaining soluble impurities. nih.gov The purified product is subsequently dried under a vacuum to remove all traces of the solvent. nih.govgoogle.com This method has the dual advantages of concentrating the product while simultaneously removing many unwanted substances. thermofisher.com

Table 2: Acetone Precipitation Protocol for Thiolatocobalamins

| Step | Procedure | Purpose | Source |

|---|---|---|---|

| 1. Precipitation | Drip the aqueous reaction mixture into chilled acetone (-20 °C). | Induce precipitation of the cobalamin by reducing its solubility. | nih.gov, google.com |

| 2. Collection | Filter the resulting solid precipitate. | Separate the solid product from the liquid supernatant. | nih.gov |

| 3. Washing | Wash the precipitate with chilled acetone (-20 °C). | Remove residual impurities soluble in acetone. | nih.gov |

| 4. Drying | Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C). | Remove all solvent to obtain the final, pure solid. | nih.gov, google.com |

For higher purity, chromatographic techniques are essential. longdom.org Column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. longdom.orgorgchemboulder.com

Column Chromatography is a fundamental purification technique where a solvent (mobile phase) carries the mixture through a solid adsorbent (stationary phase, often silica (B1680970) gel or alumina) packed in a column. longdom.orgorgchemboulder.com Compounds separate based on their differing affinities for the stationary phase; molecules with a higher affinity move more slowly down the column. orgchemboulder.com This allows for the collection of individual components in separate fractions as they elute from the column. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles, providing significantly higher resolution and faster separation times. uhplcs.com It is an excellent technique for the final purification of cobalamin derivatives to achieve very high purity. google.comresearchgate.net Different HPLC methods, such as reversed-phase, ion-exchange, or size-exclusion, can be employed depending on the specific properties of the cobalamin derivative and the impurities to be removed. uhplcs.com The purity of the collected fractions is often analyzed by analytical HPLC. peptide.com

Precipitation Methods (e.g., Acetone)

Considerations for Stability during Synthesis and Storage

The stability of this compound and its analogues is a critical factor that must be managed during both synthesis and subsequent storage. Key environmental factors include the presence of oxygen and exposure to light.

The synthesis and stability of thiolatocobalamins are highly dependent on the atmospheric conditions. Many thiols are susceptible to oxidation, and the resulting cobalamin derivatives can be unstable in the presence of oxygen. For instance, the synthesis of homothis compound requires "strictly anaerobic conditions" to prevent side reactions and degradation. nih.gov In contrast, some more stable derivatives, like glutathionylcobalamin (B146606), can be synthesized under aerobic conditions. scispace.com The choice between aerobic and anaerobic procedures is dictated by the specific thiol being used and the inherent stability of the resulting Co-S bond. acs.org While aerobic treatment is often more straightforward, anaerobic techniques, which prevent the breakdown of organic impurities in the absence of oxygen, are crucial for sensitive compounds. alicat.com

A defining characteristic of thiolatocobalamins is the photolability of the cobalt-sulfur (Co-S) bond. google.com This bond is sensitive to light and can undergo homolytic cleavage upon exposure to yield a Co(II)alamin and a thiyl radical. nih.govresearchgate.net This light sensitivity necessitates that all synthetic and handling procedures for these compounds be carried out under low-light conditions, typically using only a red light. nih.govscispace.com While the Co-S bond's photolability has been a subject of research, it is a critical consideration for maintaining the integrity of the compound during synthesis, purification, and storage. nih.govnih.gov Samples must be protected from light at all times to prevent degradation. google.com

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

Crystal Structure Analysis of N-acetyl-L-cysteinylcobalamin (NACCbl)

A defining feature of the N-acetyl-L-cysteinylcobalamin structure is the bond between the cobalt (Co) atom and the sulfur (S) atom of the cysteine ligand. The measured Co-S bond distance is 2.250(3) Å. scispace.comgoogle.comnih.gov This bond length is consistent with those observed in other structurally characterized Co-S containing cobalamins. google.comnih.gov The four equatorial Co-N bonds within the corrin (B1236194) ring and the axial Co-N bond to the dimethylbenzimidazole base are also similar to those reported for other cobalamins. google.com

The corrin ring, a macrocyclic structure at the core of the cobalamin molecule, is not perfectly planar. nih.gov Its conformation is characterized by a "fold angle" along the Co-C10 axis. nih.gov While specific fold angle data for N-acetyl-L-cysteinylcobalamin is not explicitly detailed in the provided search results, it is noted that a hydrogen bonding interaction between the cysteinyl sulfur and a corrin ring nitrogen (N40) in the related γ-GluCysCbl was suggested to contribute to a larger upward fold of the corrin ring. scispace.com A similar interaction might exist in Na[NACCbl]·18H₂O. scispace.com For comparison, glutathionylcobalamin (B146606) (GSCbl) exhibits a corrin fold angle of 24.7°, which is the highest reported for a cobalamin structure. nih.govnih.gov

In the crystal lattice, the individual N-acetyl-L-cysteinylcobalamin molecules are oriented with the plane of the corrin ring approximately parallel to the ab plane of the unit cell. scispace.comgoogle.com However, adjacent molecules are not perfectly parallel, creating zig-zagged layers separated by solvent molecules. scispace.comresearchgate.net The N-acetyl-L-cysteinyl ligand and the axial dimethylbenzimidazole base extend into these solvent layers. scispace.comnih.govresearchgate.net There are five direct nitrogen-oxygen hydrogen bonds that link neighboring cobalamin molecules. nih.gov

The crystal structure of Na[NACCbl]·18H₂O reveals an extensive network of hydrogen bonds, with the majority of interactions being mediated by water molecules. google.comnih.gov The solvent structure has been modeled as 18 water molecules. scispace.com Most of these water molecules are directly hydrogen-bonded to either an oxygen or a nitrogen atom of the cobalamin, while one water molecule is only hydrogen-bonded to other water molecules. nih.gov These water-mediated interactions, as opposed to direct contacts, may contribute to some inherent disorder in the crystal lattice. google.comnih.gov Evidence also points to the presence of a sodium ion located 2.61 Å from an oxygen atom of the carboxylate group of the cysteinyl ligand. google.com This sodium ion is also in proximity to five other oxygen atoms from four water molecules. google.com

Axial Ligand Orientation and Intermolecular Interactions

Comparison with other Thiolatocobalamin Crystal Structures (e.g., Glutathionylcobalamin)

When comparing the crystal structure of N-acetyl-L-cysteinylcobalamin with other thiolatocobalamins like glutathionylcobalamin (GSCbl) and γ-glutamylcysteinylcobalamin (γ-GluCysCbl), a high degree of similarity is observed in several key features. nih.govnih.govfigshare.com The positions of the atoms within the cysteinyl moiety, the Co-S bond distances, and the folding of the corrin rings are all comparable. nih.govnih.govresearchgate.net

For instance, the Co-S bond distance in GSCbl is 2.295(1) Å and in γ-GluCysCbl is 2.267(2) Å, which are in close agreement with the 2.250(3) Å distance in N-acetyl-L-cysteinylcobalamin. nih.govacs.org The corrin fold angle in GSCbl is a significant 24.7°, while in γ-GluCysCbl it is 24.2°. nih.govacs.org Although the specific angle for NACCbl is not stated, the structural similarities suggest a comparable conformation. scispace.com

One notable difference lies in the hydrogen bonding networks. In GSCbl, there are two indirect water-mediated interactions between the glutathione (B108866) ligand and the cobalamin moiety that are not present in γ-GluCysCbl. nih.gov The smaller N-acetylcysteine ligand in NACCbl is the least disordered among the three, likely because its central part is held more rigidly by the Co-S bond. nih.gov

Table 1: Comparison of Key Structural Parameters in Thiolatocobalamins

| Compound | Co-S Bond Distance (Å) | Corrin Fold Angle (°) |

|---|---|---|

| N-acetyl-L-cysteinylcobalamin | 2.250(3) google.comnih.gov | Not explicitly stated |

| Glutathionylcobalamin | 2.295(1) nih.govnih.gov | 24.7 nih.govnih.gov |

| γ-glutamylthis compound | 2.267(2) nih.govacs.org | 24.2 nih.govacs.org |

| Captopril-cobalamin | 2.282 nih.gov | Not explicitly stated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural verification of organic compounds, including complex molecules like this compound. numberanalytics.com It provides detailed information about the molecular structure, including the connectivity and stereochemistry of atoms. numberanalytics.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the synthesis of N-acetyl-L-cysteinylcobalamin (NACCbl). The ¹H NMR spectrum provides a detailed fingerprint of the molecule, with specific peaks corresponding to the various protons within its structure. For instance, the spectrum of N-acetylcysteine, a key component of NACCbl, shows characteristic shifts for its protons. hmdb.cachemicalbook.comnih.gov The analysis of the aromatic region of the cobalamin's ¹H NMR spectrum is particularly useful for characterizing thiolatocobalamins like this compound. nih.gov

A study on the reaction of a platinum complex with N-acetylcysteine demonstrated the utility of ¹H NMR in observing changes in the chemical environment of protons upon complexation. researchgate.net The ¹H NMR spectrum of NACCbl would be expected to show signals corresponding to the protons of the N-acetyl group, the cysteine moiety, and the intricate cobalamin framework. The integration of the peak areas in a ¹H NMR spectrum provides the relative ratio of the number of protons in different chemical environments, which is crucial for structural confirmation. savemyexams.comacdlabs.com

Table 1: Representative ¹H NMR Spectral Data for N-acetylcysteine

| Proton Type | Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.0 |

| Methylene (β-CH₂) | ~2.9 - 3.1 |

| Methine (α-CH) | ~4.4 - 4.6 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. hmdb.cachemicalbook.comnih.gov

NMR spectroscopy is a powerful tool for both the qualitative and quantitative analysis of substances, making it invaluable for assessing the purity of this compound preparations. nih.govresearchgate.net Quantitative NMR (qNMR) can determine the purity of a sample with high precision and accuracy, often without the need for a specific reference standard for the analyte. resolvemass.ca This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. savemyexams.com

For structural verification, NMR provides unambiguous evidence of the covalent linkage between the cysteine or N-acetylcysteine ligand and the cobalt atom in the cobalamin structure. numberanalytics.comamericanlaboratory.com The appearance of new signals and shifts in existing signals in the ¹H and ¹³C NMR spectra upon formation of this compound confirms the successful synthesis. nih.gov Two-dimensional NMR techniques, such as HSQC, can further elucidate the complex structure by showing correlations between directly bonded protons and carbons. americanlaboratory.com The non-destructive nature of NMR analysis allows the sample to be preserved for further testing. resolvemass.ca

¹H NMR Spectral Analysis of NACCbl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile and rapid analytical method used to study compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu It is particularly useful for characterizing transition metal complexes and conjugated systems, such as those found in cobalamins. uu.nlnumberanalytics.com

The electronic absorption spectrum of this compound provides a characteristic fingerprint that can be used for its identification. researchgate.net Cobalamins exhibit distinct absorption bands in the UV-Vis region, which are sensitive to the nature of the axial ligands attached to the cobalt ion. acs.org The formation of the sulfur-cobalt bond in this compound leads to noticeable changes in the UV-Vis spectrum compared to its precursor, aquacobalamin (B1421323) (H₂OCbl). nih.gov

Specifically, the UV-Vis spectrum of N-acetyl-L-cysteinylcobalamin (NACCbl) at a pH of 5.5 shows a characteristic absorption maximum (λmax) at approximately 352 nm, with other significant bands around 490 nm and 518 nm. researchgate.net In contrast, aquacobalamin (H₂OCbl) under the same conditions exhibits a primary absorption peak at 351 nm. researchgate.net The ligand itself, N-acetylcysteine, shows maximum absorbance at different wavelengths, typically around 209 nm and 240 nm, depending on the pH. acs.org These spectral shifts provide clear evidence of the coordination of the cysteine ligand to the cobalt center. researchgate.net

Table 2: UV-Vis Absorption Maxima for NACCbl and Related Compounds

| Compound | λmax (nm) |

| N-acetyl-L-cysteinylcobalamin (NACCbl) | ~352, ~490, ~518 |

| Aquacobalamin (H₂OCbl) | ~351 |

| N-acetylcysteine (Nac) | ~209, ~240 |

Note: These values are approximate and can be influenced by pH and solvent conditions. researchgate.netacs.org

UV-Vis spectroscopy is an effective technique for monitoring the progress of chemical reactions in real-time. numberanalytics.comspectroscopyonline.comthermofisher.com The formation of this compound from a cobalamin precursor and a cysteine-containing ligand can be followed by observing the changes in the UV-Vis spectrum over time. nih.gov As the reaction proceeds, the absorbance at wavelengths characteristic of the starting material will decrease, while the absorbance at wavelengths characteristic of the product will increase. researchgate.net

This method allows for the determination of reaction kinetics, helping to understand the mechanism and optimize reaction conditions. numberanalytics.com The clear spectral differences between the reactant (e.g., aquacobalamin) and the product (this compound) enable straightforward monitoring of the complex formation. hmdb.canih.gov By analyzing the spectral data, researchers can confirm the successful synthesis and determine the endpoint of the reaction. mdpi.com

Characterization of Electronic Absorption Spectra

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. mdpi.com It is highly sensitive and can be used for the analysis of complex mixtures. mdpi.com

For this compound and its derivatives, mass spectrometry serves as a crucial tool for confirming the molecular weight and verifying the identity of the synthesized compound. nih.gov Techniques such as Liquid Secondary Ion Mass Spectrometry (L-SIMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for this purpose. nih.govnih.gov LC-MS/MS, in particular, combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of N-acetylcysteine in biological matrices. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. mdpi.comresearchgate.net This fragmentation pattern is unique to the molecule's structure and can be used to confirm the covalent attachment of the cysteine or N-acetylcysteine moiety to the cobalamin core. ref.ac.uk The high resolution and accuracy of modern mass spectrometers enable the confident determination of the elemental composition of the molecule. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like cobalamins. wikipedia.orgvanderbilt.edu This method allows for the generation of intact molecular ions, providing crucial information about the molecular weight of the compound with minimal fragmentation. wikipedia.org In the study of this compound, ESI-MS has been employed to confirm the successful synthesis of the compound and to analyze its derivatives. The technique is sensitive enough to detect the compound in solutions with concentrations in the picomole per microliter range. vanderbilt.edu For instance, analysis of solutions containing C-peptide, a cleavage product of proinsulin, and zinc ions by ESI-MS revealed the formation of a zinc-bound C-peptide complex, demonstrating the utility of this method in studying metal-biomolecule interactions. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has proven valuable in the characterization of non-volatile and thermally labile compounds such as peptides and cobalamins. genscript.comwikipedia.orgnih.gov In this method, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process results in the desorption and ionization of the analyte molecules, primarily producing protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), which allows for the accurate determination of the molecular weight. wikipedia.orgnih.gov

Liquid Secondary Ion Mass Spectrometry (L-SIMS), a closely related technique, was utilized in the characterization of newly synthesized this compound, confirming its structure and purity. nih.gov FAB-MS has been instrumental in the structural elucidation of various biomolecules by providing not only molecular weight information but also fragmentation patterns that can help in sequencing and identifying structural modifications. nih.govtaylorandfrancis.com

Molecular Weight Confirmation and Purity Assessment

The confirmation of molecular weight and the assessment of purity are critical steps in the characterization of any newly synthesized compound. For this compound, a combination of mass spectrometry techniques and chromatographic methods is typically employed. The synthesis of this compound has been reported with yields of approximately 65%. nih.gov

Purity is often assessed using a variety of chromatographic techniques that separate the target compound from any unreacted starting materials or side products. The combination of these methods provides a comprehensive evaluation, ensuring the identity and integrity of the this compound sample for further studies.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a molecule. synchrotron.org.auuu.nl It is particularly useful for studying metalloproteins and coordination complexes, as it can probe the environment of the metal center without the need for crystalline samples. synchrotron.org.au

Probing the Coordination Environment of the Cobalt Center

In the case of this compound, XAS at the cobalt K-edge or L-edge can provide invaluable insights into the coordination environment of the central cobalt atom. nih.govacs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the cobalt. uu.nl For example, a study on γ-glutamylthis compound, a dipeptide analogue, revealed a normal Co-S bond length of 2.267(2) Å and a Co-N(axial) bond length of 2.049(6) Å, providing a benchmark for the cobalt coordination in similar thiolatocobalamins. acs.org

Advanced Spectroscopic Techniques

Beyond mass spectrometry and XAS, other advanced spectroscopic methods have been employed to further unravel the structural and electronic properties of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. daveadamslab.comwikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of molecules, particularly the secondary and tertiary structures of biomolecules like proteins and nucleic acids. creative-proteomics.comjascoinc.com

For this compound, CD spectroscopy has been used to investigate its electronic structure in conjunction with other spectroscopic methods and computational studies. nih.gov A study comparing glutathionylcobalamin (GSCbl) and this compound (CysCbl) utilized electronic absorption, circular dichroism, and other spectroscopic techniques. nih.gov The data revealed significant insights into the nature of the Co-S bond. nih.gov When a ligand binds to a protein, it can acquire an induced CD (ICD) spectrum, which provides information about the binding interaction. nih.gov The characteristic CD spectra of cobalamins are sensitive to changes in the axial ligands, making CD a powerful tool for studying the conformational changes and electronic transitions within the this compound molecule.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic circular dichroism (MCD) spectroscopy is a powerful tool for probing the electronic structure of metal-containing molecules like cobalamins. nih.govsci-hub.se It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, providing detailed information about the electronic transitions and the symmetry of the metal coordination environment. sci-hub.sewikipedia.org

In the study of this compound and its close relative, glutathionylcobalamin (GSCbl), MCD spectroscopy, in conjunction with other spectroscopic methods, has been instrumental. nih.govacs.org The data obtained from MCD analysis helps to generate experimentally validated electronic structure descriptions. nih.govacs.org Although the substitution of an alkyl group with a thiol group at the axial position of the cobalt ion represents a significant change in terms of the coordinating atom's size, basicity, and polarizability, MCD and other spectroscopic results reveal surprising similarities in the electronic structure between methylcobalamin (B1676134) (MeCbl) and thiolato-cobalamins like Cys-Cbl. nih.govacs.org Specifically, the σ donation from the thiol ligand and the degree of mixing between the cobalt 3d and the ligand frontier orbitals are remarkably comparable to those in MeCbl. nih.govacs.org

MCD spectroscopy is particularly effective for studying paramagnetic systems, and its ability to detect weak or overlapping transitions makes it a valuable addition to conventional absorption spectroscopy. wikipedia.org For metalloproteins, MCD can elucidate the structure and energy levels of metal ions. nih.gov

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is another key technique used to characterize this compound. nih.govacs.orgkisti.re.kr This method involves exciting the molecule with a laser frequency that is close to an electronic transition, which results in a significant enhancement of the Raman scattering intensity for specific vibrational modes. edinst.comwikipedia.orgspectroscopyonline.com This selectivity allows for the detailed study of the chromophore, which in the case of Cys-Cbl is the corrin ring and its associated ligands. nih.govacs.orgedinst.com

For Cys-Cbl, RR spectroscopy provides precise information about the vibrations associated with the Co-S bond and the corrin macrocycle. nih.govacs.org The resulting spectra offer insights into the strength and nature of the cobalt-ligand bond. The data gathered from RR studies, when analyzed alongside computational models, contributes to a comprehensive understanding of the molecule's structural and electronic properties. nih.govacs.org The technique is sensitive enough to detect subtle conformational changes and interactions within the molecule. nih.gov

The table below summarizes key findings from spectroscopic analyses of this compound and related compounds.

| Spectroscopic Technique | Key Findings for Thiolato-Cobalamins (e.g., Cys-Cbl) | Reference |

| Magnetic Circular Dichroism (MCD) | Reveals similarities in electronic structure to alkylcobalamins, particularly concerning σ donation from the axial ligand and mixing of cobalt 3d and ligand orbitals. | nih.govacs.org |

| Resonance Raman (RR) | Provides detailed information on the vibrational modes of the Co-S bond and the corrin ring, offering insights into bond strength and molecular conformation. | nih.govacs.orgkisti.re.kr |

Computational Studies (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for interpreting the experimental spectroscopic data of this compound and generating detailed electronic structure descriptions. nih.govacs.orgwikipedia.orgwikipedia.org

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of molecular properties by using functionals of the electron density. wikipedia.org For Cys-Cbl, DFT calculations have been employed to analyze the nature of the Co-S bond and compare it to the Co-C bond in other cobalamins. nih.govacs.org These computational models have validated the experimental observations of striking electronic structure similarities between thiolato-cobalamins and alkylcobalamins, despite the differences in the axial ligand. nih.govacs.org

Time-Dependent DFT (TD-DFT) extends DFT to study the properties of systems in the presence of time-dependent potentials, making it suitable for calculating electronic excitation energies and absorption spectra. wikipedia.org In the investigation of Cys-Cbl, TD-DFT has been used to analyze the electronic absorption and circular dichroism spectra, providing a theoretical framework for understanding the experimental results. nih.govacs.org The combination of DFT and TD-DFT allows for the creation of experimentally validated electronic structure descriptions of Cys-Cbl. nih.govacs.org

The following table presents a summary of the computational methods and their applications in the study of this compound.

| Computational Method | Application in the Study of this compound | Key Insights | Reference |

| Density Functional Theory (DFT) | Analysis of the ground-state electronic structure and the nature of the Co-S bond. | Provides a theoretical basis for the observed similarities in electronic structure between Cys-Cbl and alkylcobalamins. | nih.govacs.org |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and simulation of electronic absorption and circular dichroism spectra. | Aids in the interpretation of experimental spectra and validates the electronic structure models. | nih.govacs.org |

Biochemical Reactivity and Molecular Interactions

Ligand Substitution Reactions

The formation of cysteinylcobalamin (Cys-Cbl) occurs through a ligand substitution reaction where the water molecule in the upper (β-axial) position of aquacobalamin (B1421323) (H₂O-Cbl⁺) is replaced by the amino acid cysteine. acs.org This reaction proceeds via the coordination of the deprotonated sulfhydryl (thiolate) group of cysteine to the Co(III) center of the cobalamin molecule. researchgate.net

The general mechanism involves the direct addition of the thiol to an aqueous solution of aquacobalamin. acs.org The interaction between aquacobalamin and cysteine proceeds through the initial coordination of the cysteine to the Co(III) ion. researchgate.net This is followed by the formation of the thiolatocobalamin complex. While the formation of some thiolatocobalamins, like glutathionylcobalamin (B146606), can be rapid with a half-life of seconds under physiological conditions, the subsequent stability of the resulting complex is highly dependent on the specific thiol. researchgate.netbrasch-group.com

The defining feature of this compound is the formation of a stable β-axial coordination bond between the cobalt (Co) atom and the sulfur (S) atom of the cysteine ligand. researchgate.net Due to the extreme instability of this compound, direct X-ray crystallographic data is limited; however, analysis of more stable analogues provides insight into this bond. For instance, the Co-S bond length in γ-glutamylthis compound, a stable related compound, is 2.267(2) Å, and in N-acetyl-L-cysteinylcobalamin, it is 2.250(3) Å. acs.orgscispace.comnih.gov

A critical factor influencing the Co-S bond in this compound is the molecular structure of the cysteine ligand itself. Research indicates that the close proximity of the positively charged amino group (γ-NH₃⁺) of cysteine to the Co-S bond is responsible for the profound instability of the this compound derivative. acs.orgnih.govresearchgate.net This structural feature is believed to stabilize the transition state for the cleavage of the Co-S bond, contributing to the compound's rapid decomposition. acs.orgnih.gov

Kinetics and Mechanisms of Aquacobalamin Interaction with Thiols

Redox Chemistry of this compound

The inherent instability of the Co-S bond in this compound dictates its redox chemistry. The primary redox reaction is an intramolecular electron transfer process initiated by the homolytic cleavage of the Co-S bond. acs.org In this process, an electron is transferred from the sulfur of the thiolate ligand to the cobalt(III) center. nih.gov This results in the reduction of the cobalt center and the formation of a cysteinylthiyl radical (CysS•). acs.orgpreprints.org This decomposition pathway is a key feature of unstable thiolatocobalamins. preprints.org

The direct consequence of the electron transfer process described above is the formation of cob(II)alamin, the reduced form of the cobalamin cofactor where the cobalt ion is in the +2 oxidation state. acs.org The decomposition of this compound to cob(II)alamin is rapid, particularly in aqueous solutions at or near neutral pH. This reduction is often visually indicated by a color change, as cob(II)alamin species are typically orange-brown. nih.gov Studies have confirmed that upon dissolving isolated this compound, it readily decomposes to cob(II)alamin, often within minutes or even seconds. acs.org This process involves the release of the thiyl radical, leaving the reduced cob(II)alamin complex. nih.govpreprints.org

Electron Transfer Processes

Stability and Reactivity Comparisons

This compound is exceptionally unstable when compared to other thiolatocobalamins, most notably glutathionylcobalamin (GSCbl), the adduct formed with the tripeptide glutathione (B108866). acs.orgpreprints.org Research has shown that this compound is at least 60,000 times less stable than glutathionylcobalamin. acs.orgnih.govpreprints.org This dramatic difference in stability is attributed to structural differences in the thiol ligands. The instability of this compound is caused by the destabilizing effect of the nearby protonated amino group (γ-NH₃⁺), whereas the enhanced stability of GSCbl is derived from the stabilizing influence of the γ-amide linkage in its glutathione ligand. acs.orgnih.govresearchgate.net

This instability is reflected in the compound's half-life. At 15°C and pH 7.2, this compound decomposes completely in under a minute, with an estimated half-life of less than 10 seconds. acs.orgacs.org In contrast, a closely related stable analogue, γ-glutamylthis compound, has a decomposition half-life estimated to be greater than 10,000 minutes under similar conditions. acs.org

Comparative Stability of Thiolatocobalamins

| Compound | Relative Stability Factor (vs. Cys-Cbl) | Estimated Half-Life (t½) | Primary Structural Influence on Stability |

|---|---|---|---|

| This compound (Cys-Cbl) | 1 | < 10 seconds (at 15°C, pH 7.2) acs.orgacs.org | Destabilization by γ-NH₃⁺ group acs.orgnih.gov |

| Cysteinylglycinylcobalamin (CysGly-Cbl) | ~1.8 x 10² | ~30 minutes (at 25°C, pH 7.2) acs.org | Intermediate stability acs.orgacs.org |

| Glutathionylcobalamin (GSCbl) | > 6 x 10⁴ | Very stable, >16 hours acs.org | Stabilization by γ-amide linkage acs.orgnih.gov |

| γ-Glutamylthis compound (γ-GluCys-Cbl) | > 6 x 10⁴ | > 10,000 minutes (at 25°C, pH 7.2) acs.org | Stabilization by γ-amide linkage acs.orgnih.gov |

Relative Stability of this compound versus Glutathionylcobalamin

The stability of the cobalt-sulfur (Co-S) bond is a defining characteristic of thiolatocobalamins, and significant differences are observed when comparing this compound (Cys-Cbl) to Glutathionylcobalamin (GSCbl). Research has demonstrated that GSCbl is remarkably more stable than Cys-Cbl. nih.govpreprints.org Studies have quantified this difference, revealing that Cys-Cbl is at least 6 x 104 fold less stable than GSCbl. nih.govresearchgate.net This pronounced instability of Cys-Cbl has been a subject of scientific inquiry to understand the structural determinants governing the Co-S bond strength in this class of compounds.

To further investigate the origins of this stability difference, researchers have synthesized and studied dipeptide analogues of glutathione. nih.gov These studies involved creating γ-glutamylcysteinyl-Cbl (γ-GluCys-Cbl) and cysteinylglycinyl-Cbl (CysGly-Cbl). It was observed that γ-GluCys-Cbl, which retains the N-terminal γ-glutamyl portion of glutathione, forms a stable thiolatocobalamin, similar to GSCbl. nih.gov In contrast, CysGly-Cbl, which lacks this feature, was found to be unstable, much like Cys-Cbl itself. nih.gov

These findings underscore that the tripeptide structure of glutathione is not solely responsible for the enhanced stability of its cobalamin adduct. Instead, specific components of the glutathione ligand play a crucial role. The comparative instability of Cys-Cbl and CysGly-Cbl points to specific structural features that influence the lability of the Co-S bond.

Table 1: Comparative Stability of Thiolatocobalamins

| Compound | Relative Stability Compared to this compound | Key Structural Feature of Ligand |

|---|---|---|

| This compound (Cys-Cbl) | 1 (Reference) | Free γ-amino group |

| Glutathionylcobalamin (GSCbl) | ≥6 x 104 times more stable nih.govpreprints.org | γ-glutamyl-cysteinyl-glycine |

| γ-Glutamylcysteinyl-Cbl | Stable | γ-glutamyl-cysteine |

| Cysteinylglycinyl-Cbl | Unstable (similar to Cys-Cbl) nih.gov | Cysteine-glycine |

Factors Influencing Co-S Bond Stability

The significant disparity in stability between this compound and its glutathionyl counterpart is attributed to specific structural characteristics of the cysteine ligand itself. nih.gov The primary factor contributing to the relative instability of the Co-S bond in Cys-Cbl is the presence of the free, protonated amino group (γ-NH3+) on the cysteine moiety. nih.govresearchgate.netacs.org

It is proposed that this positively charged γ-NH3+ group destabilizes the Co-S bond, potentially by stabilizing the transition state for Co-S bond cleavage. nih.gov One hypothesis suggests that the γ-NH3+ group may form a hydrogen-bonded intermediate with the sulfur atom, which in turn facilitates a more rapid cleavage of the Co-S bond. acs.org

Conversely, the enhanced stability of Glutathionylcobalamin is thought to arise from the modification of this amino group. In GSCbl, the cysteine is part of a tripeptide, and its amino group is engaged in a γ-amide linkage (γ-NHC(=O)-) with a glutamyl residue. nih.govresearchgate.net This amide linkage prevents the destabilizing effect observed with the free amino group in Cys-Cbl. The absence of the free γ-NH3+ group and the presence of the amide linkage are therefore considered the key stabilizing factors for the Co-S bond in GSCbl and related stable analogues like γ-GluCys-Cbl. nih.govresearchgate.net

While X-ray crystallography of a stable analogue, γ-GluCys-Cbl, did not reveal features like a shortened Co-S bond that would indicate strong ground-state stabilization, the results support the idea that the instability of Cys-Cbl is likely due to a stabilized Co-S cleavage transition state. nih.gov

Interactions with Other Biological Molecules (In Vitro/Mechanistic)

Reactivity with Oxidants (e.g., Hydrogen Peroxide)

In vitro studies on cell models have demonstrated that thiolatocobalamins, including derivatives closely related to this compound, possess significant antioxidant properties. nih.govresearchgate.net Specifically, N-acetyl-L-cysteinylcobalamin (NACCbl), a structurally similar analogue, has been shown to be a remarkably effective antioxidant. nih.govresearchgate.net

Pretreatment of Sk-Hep-1 cells with thiolatocobalamins provided robust protection, with over 90% cell survival, against exposure to pro-oxidants like 30 μM hydrogen peroxide (H₂O₂). nih.gov These compounds were observed to inhibit the production of intracellular peroxides. nih.govresearchgate.net The antioxidant efficacy of thiolatocobalamins like NACCbl and GSCbl was found to be superior when compared to other forms of cobalamin, or to the precursor thiols (N-acetyl-L-cysteine or glutathione) alone or in simple combination with other cobalamins. nih.gov The immediate product of the reaction between a cysteine residue and hydrogen peroxide is typically a sulfenic acid. researchgate.net While the direct chemical reaction kinetics of this compound with hydrogen peroxide are not extensively detailed in the available literature, the protective effects in cellular models suggest a potent ability to neutralize such reactive oxygen species. nih.govresearchgate.net

Role in Maintaining Intracellular Thiol Levels (e.g., Glutathione) in Cell Models

Thiolatocobalamins play a crucial role in maintaining the intracellular balance of thiols, particularly the key antioxidant glutathione (GSH). nih.govresearchgate.net In cell models subjected to oxidative stress, these compounds have been shown to preserve intracellular glutathione levels. nih.govresearchgate.net

In studies using Sk-Hep-1 cells exposed to pro-oxidants, pretreatment with N-acetyl-L-cysteinylcobalamin (NACCbl) and glutathionylcobalamin (GSCbl) effectively prevented the decrease in intracellular glutathione concentrations that was induced by the pro-oxidant challenge. researchgate.netresearchgate.net This action is a key component of their protective mechanism, as glutathione is essential for neutralizing free radicals, detoxifying harmful compounds, and maintaining the cellular redox state. unirioja.es By maintaining GSH levels, these cobalamin derivatives help prevent subsequent cellular damage, including apoptosis and necrosis. nih.gov The ability to replenish or maintain cellular glutathione is a significant aspect of the bioactivity of these compounds in cellular systems. mdpi.com

Protection against Pro-oxidants (e.g., Homocysteine) in Cell Models

This compound and its analogues have demonstrated significant protective effects against the cellular toxicity induced by the pro-oxidant homocysteine (Hcy). nih.govresearchgate.net Elevated levels of homocysteine are associated with endothelial cell dysfunction and the generation of reactive oxygen species. researchgate.net

In vitro studies on Sk-Hep-1 cells showed that pretreatment with thiolatocobalamins, such as N-acetyl-L-cysteinylcobalamin (NACCbl), afforded over 90% cell survival when challenged with 30 μM homocysteine. nih.govresearchgate.net These compounds were more effective at protecting cells from Hcy-induced death than other forms of cobalamin like cyanocobalamin (B1173554) or hydroxocobalamin (B81358). researchgate.net For instance, 30 μM concentrations of NACCbl and GSCbl provided robust protection, whereas optimized concentrations of non-thiolatocobalamins offered significantly less defense. researchgate.net The protective mechanism involves preventing Hcy-induced increases in intracellular peroxide production and inhibiting apoptotic pathways. researchgate.net L-cystathionine has also been shown to protect against homocysteine-induced apoptosis in vascular endothelial cells. nih.govfrontiersin.org

Table 2: Protective Effects of Thiolatocobalamins in Cell Models

| Compound | Cell Line | Pro-oxidant Challenge | Observed Protective Effect |

|---|---|---|---|

| N-acetyl-L-cysteinylcobalamin | Sk-Hep-1 | 30 μM Hydrogen Peroxide | >90% cell survival; inhibited intracellular peroxide production. nih.govresearchgate.net |

| N-acetyl-L-cysteinylcobalamin | Sk-Hep-1 | 30 μM Homocysteine | >90% cell survival; prevented decrease in intracellular glutathione. nih.govresearchgate.netresearchgate.net |

| Glutathionylcobalamin | Sk-Hep-1 | 30 μM Hydrogen Peroxide | >90% cell survival; inhibited intracellular peroxide production. nih.govresearchgate.net |

| Glutathionylcobalamin | Sk-Hep-1 | 30 μM Homocysteine | >90% cell survival; prevented decrease in intracellular glutathione. nih.govresearchgate.netresearchgate.net |

Interaction with Proteins (Non-Clinical Binding Mechanisms)

The interaction of drugs and other small molecules with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. labcorp.comnih.gov For cobalamins, these interactions can occur with specific transport proteins or non-specifically with other abundant proteins like serum albumin. sigmaaldrich.com While specific mechanistic studies detailing the non-clinical binding of this compound to proteins such as bovine serum albumin (BSA) are not extensively available in the searched literature, general principles of protein-drug interactions can be considered. researchgate.net

The binding of small molecules to proteins can be reversible, involving weak chemical bonds such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.govplos.org In the context of thiolatocobalamins, the cysteine ligand itself provides functional groups that could participate in these interactions. The formation of a coordinate bond between the sulfur atom of the cysteine ligand and the cobalt center of the cobalamin is the primary intramolecular interaction. However, this entire complex can then interact non-covalently with proteins. scispace.com For example, studies with other cobalamin derivatives have shown that the β-axial position of the cobalamin may be occupied by an amino acid residue from a protein, suggesting a direct binding mechanism. researchgate.net The nature of these interactions can be dynamic and unspecific, dominated by hydrophobic contacts with some contribution from hydrogen bonding. plos.org Given the structural features of this compound, it is plausible that it engages in similar non-specific binding with proteins, but specific studies are required to elucidate the precise mechanisms and affinities.

Hypothesized Biochemical Roles and Mechanisms of Action Non Clinical

Proposed Role as a Cobalamin Metabolite or Intermediate

The intracellular journey of vitamin B12 from its various dietary and supplemental forms to the active coenzymes, MeCbl and AdoCbl, is a complex process involving multiple transport and processing proteins. Within this intricate pathway, thiolatocobalamins—cobalamins with a sulfur-containing ligand—are thought to play a crucial role.

The mechanisms for the intracellular conversion of cobalamin derivatives into the active coenzymes MeCbl and AdoCbl are not yet fully defined. nih.gov However, there is a growing body of evidence suggesting that thiolatocobalamins are key players. It is hypothesized that cysteinylcobalamin (CysCbl) and its close relative, glutathionylcobalamin (B146606) (GSCbl), may act as intermediates. acs.orgresearchgate.net After various forms of vitamin B12 enter the cell and are released from the lysosome, they must be processed to a common intermediate before being directed to either the mitochondria for AdoCbl synthesis or the cytosol for MeCbl synthesis. medlineplus.govmedlineplus.gov

The MMACHC protein, a critical component of this pathway, is known to process incoming cobalamins. medlineplus.gov It is plausible that thiolatocobalamins like CysCbl are formed during this processing. However, studies have noted that CysCbl is significantly less stable than GSCbl, suggesting that if CysCbl is involved, it may be a very transient intermediate in the pathway. nih.govacs.org

The concept that a thiolatocobalamin serves as a direct precursor to the active coenzymes has gained considerable traction, with much of the focus on GSCbl. researchgate.net Research has proposed that GSCbl, or a closely related thiolatocobalamin adduct like CysCbl, is an intermediate in the biosynthesis of both AdoCbl and MeCbl. nih.govacs.orgnih.govresearchgate.net This hypothesis is supported by the identification of GSCbl as a naturally occurring cobalamin metabolite in mammals. researchgate.net

The formation of these thiolatocobalamins from aquacobalamin (B1421323) (H₂OCbl⁺) and thiols like glutathione (B108866) or cysteine is a rapid and favorable reaction. researchgate.net The subsequent conversion to the active coenzymes would involve the removal of the thiol ligand and either adenosylation in the mitochondria or methylation in the cytosol. nih.gov While GSCbl is more frequently cited as the likely precursor due to its greater stability, the potential role of the less stable CysCbl as a short-lived intermediate in this vital conversion process remains an area of active investigation. nih.govresearchgate.net

Hypothetical Involvement in Cobalamin Processing Pathways

Proposed Antioxidant Mechanisms in Cell Models

Beyond its potential role in core metabolic pathways, this compound and related thiolatocobalamins have demonstrated significant antioxidant properties in various in vitro and cell-based models. nih.govconsensus.app This activity suggests a novel protective role for these vitamin B12 derivatives against cellular damage induced by oxidative stress.

Thiolatocobalamins, including N-acetyl-l-cysteinylcobalamin (a derivative of CysCbl), have been shown to be remarkably effective antioxidants in vitro. nih.govcapes.gov.br This antioxidant capacity is partly attributed to their ability to directly scavenge harmful free radicals. justia.com The mechanism of direct radical scavenging involves the antioxidant molecule donating an electron (Single Electron Transfer, SET) or a hydrogen atom (Hydrogen Atom Transfer, HAT) to neutralize the unpaired electron of a free radical, thus terminating its damaging chain reaction. The thiol (sulfur-containing) group in this compound is a key feature that likely contributes to this potent scavenging activity.

In cell-based studies, thiolatocobalamins have shown a marked ability to protect cells from pro-oxidant challenges. Specifically, pretreatment of Sk-Hep-1 human liver cancer cells with N-acetyl-l-cysteinylcobalamin or glutathionylcobalamin provided robust protection against cell death induced by pro-oxidants like homocysteine and hydrogen peroxide (H₂O₂). nih.govmygeoplan.com A key mechanism underlying this protection was the significant inhibition of intracellular peroxide production. nih.govcapes.gov.br By preventing the accumulation of these damaging reactive oxygen species, this compound helps to mitigate the cascade of events that leads to oxidative damage and cell death. researchgate.net

The cellular redox state, a critical balance between oxidizing and reducing agents, is paramount for normal cellular function. A primary regulator of this state is glutathione (GSH), the most abundant intracellular antioxidant. frontiersin.orgconsensus.app The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a sensitive indicator of oxidative stress. Research has demonstrated that in addition to inhibiting peroxide production, thiolatocobalamins like N-acetyl-l-cysteinylcobalamin also help to preserve the cell's own antioxidant defenses. nih.govcapes.gov.br In cell models, these compounds were shown to maintain intracellular glutathione levels even when challenged with oxidants. nih.govmygeoplan.com This action prevents the depletion of the cellular GSH pool, thereby maintaining a healthy redox balance and protecting the cell from oxidative damage. unimi.itnih.gov

Research Findings on the Antioxidant Effects of Thiolatocobalamins

The following table summarizes key findings from in vitro studies on the protective effects of thiolatocobalamins in cell models subjected to oxidative stress.

| Compound Tested | Cell Line | Oxidative Stressor | Observed Protective Effect | Reference |

|---|---|---|---|---|

| N-acetyl-l-cysteinylcobalamin | Sk-Hep-1 | Homocysteine, Hydrogen Peroxide | >90% cell survival | nih.gov |

| Glutathionylcobalamin | Sk-Hep-1 | Homocysteine, Hydrogen Peroxide | >90% cell survival | nih.gov |

| N-acetyl-l-cysteinylcobalamin | Sk-Hep-1 | Homocysteine, Hydrogen Peroxide | Inhibited intracellular peroxide production | nih.govcapes.gov.br |

| Glutathionylcobalamin | Sk-Hep-1 | Homocysteine, Hydrogen Peroxide | Maintained intracellular glutathione (GSH) levels | nih.govcapes.gov.br |

| Thiolatocobalamins | Sk-Hep-1 | Homocysteine, Hydrogen Peroxide | Prevented apoptotic and necrotic cell death | nih.gov |

Inhibition of Intracellular Peroxide Production in Cell Lines

Interactions with Cobalamin-Dependent Enzymes (Mechanistic Studies)

This compound, as a member of the thiolatocobalamin class of vitamin B12 derivatives, is hypothesized to interact significantly with the enzymatic machinery responsible for cobalamin processing and utilization. Its unique sulfur-containing upper axial ligand distinguishes it from dietary and supplementary forms like cyanocobalamin (B1173554) or hydroxocobalamin (B81358), suggesting a distinct biochemical fate. Mechanistic studies, often utilizing related thiolatocobalamins as proxies, have begun to elucidate its role as both a substrate for processing enzymes and a potential modulator of cobalamin-dependent enzyme activity.

Exploration as a Substrate for Processing Enzymes (e.g., MMACHC)

The intracellular processing of all cobalamin forms is a prerequisite for their conversion into the active cofactors, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). A central enzyme in this pathway is the product of the MMACHC gene, which acts as a versatile processing enzyme. nih.govuzh.ch MMACHC's primary function is to remove the upper axial ligand (the β-ligand) from incoming cobalamins, a process termed β-deligation or dealkylation. nih.govmdpi.com This reaction yields cob(II)alamin, a key intermediate that is subsequently allocated to either the cytosolic methionine synthase pathway or the mitochondrial methylmalonyl-CoA mutase pathway. nih.govnih.govmedlineplus.gov

Mechanistic studies have demonstrated that MMACHC can process a wide array of cobalamins. mdpi.commdpi.com Its activity is not limited to the decyanation of cyanocobalamin or the dealkylation of alkylcobalamins like MeCbl and AdoCbl, which requires glutathione (GSH) as a cofactor. mdpi.com Research has extended to the processing of thiolatocobalamins, the class to which this compound belongs.

In vitro enzymatic studies using recombinant MMACHC have shown that the enzyme exhibits robust activity towards thiolatocobalamin substrates. For instance, glutathionylcobalamin (GSCbl), a closely related endogenous thiolatocobalamin, is processed by MMACHC at a higher rate than other cobalamin forms. nih.gov More direct evidence comes from studies using synthetic thiolatocobalamins as substrates for MMACHC, which reported a four-fold increase in the rate of β-deligation compared to methylcobalamin. nih.gov This suggests that the thiol-based ligand of compounds like this compound is efficiently removed by MMACHC. The processing of these thiolatocobalamins by MMACHC is a critical step, as mutations in the MMACHC gene disrupt this enzymatic function, leading to the metabolic disorder cblC disease. nih.govresearchgate.netresearchgate.net

Table 1: Comparative Processing of Cobalamin Analogs by MMACHC

| Substrate | Ligand Type | Relative Processing Rate by MMACHC | Reference |

| Methylcobalamin (MeCbl) | Alkyl | Baseline | nih.gov |

| Synthetic Thiolatocobalamins | Thiol | ~4-fold higher than MeCbl | nih.gov |

| Glutathionylcobalamin (GSCbl) | Thiol | Higher than other congeners | nih.gov |

Potential for Influencing Enzyme Activity (e.g., Methionine Synthase)